N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine
Description
The compound N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine features a piperidine core substituted with a 2-fluorobenzyl group at the 1-position and a methyl group at the 3-position. The latter is further functionalized with a dimethylethane-1,2-diamine moiety.
Properties
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28FN3/c1-20(2)11-9-19-12-15-6-5-10-21(13-15)14-16-7-3-4-8-17(16)18/h3-4,7-8,15,19H,5-6,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEDTINNWQDFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1CCCN(C1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key steps:
Formation of the piperidine ring system : This can be achieved via cyclization reactions or by using commercially available piperidine derivatives.
Selective functionalization at the 3-position of piperidine : Introduction of a methyl linker at the 3-position is typically accomplished by alkylation or reductive amination techniques.
Attachment of the 2-fluorobenzyl group : This is commonly introduced via nucleophilic substitution or reductive amination using 2-fluorobenzyl halides or aldehydes.
Incorporation of the N,N-dimethylethane-1,2-diamine moiety : This is often achieved by alkylation of the amine with appropriate haloalkylamines or via reductive amination.
Specific Synthetic Routes and Conditions
Based on patent WO2013096194A1 and related medicinal chemistry literature, the following detailed preparation method is representative:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Piperidine functionalization | Starting from 3-piperidinemethanol or similar | Introduction of methyl linker at 3-position |
| 2 | Alkylation | 2-Fluorobenzyl bromide or chloride, base (e.g., potassium tert-butoxide), solvent (DMF), 60-100 °C | N-alkylation of piperidine nitrogen with 2-fluorobenzyl group |
| 3 | Amine substitution | Reaction with N,N-dimethylethane-1,2-diamine or its derivative under basic conditions | Formation of the final diamine-substituted product |
| 4 | Purification | Flash chromatography on silica gel using ethyl acetate/hexanes gradient | Isolation of pure compound |
Alkylation conditions : The use of potassium tert-butoxide in DMF at elevated temperatures (60–100 °C) facilitates nucleophilic substitution of the piperidine nitrogen with 2-fluorobenzyl halides, yielding the N-(2-fluorobenzyl)piperidine intermediate.
Attachment of the dimethylethane-1,2-diamine : This step typically involves nucleophilic substitution or reductive amination, where the primary amine or haloalkylamine reacts with the methyl linker on the piperidine ring to form the final product.
Purification : The crude product is purified by flash chromatography using silica gel columns with a gradient of ethyl acetate in hexanes to afford the desired compound as an oil or solid.
Representative Reaction Scheme Summary
Starting Material : 3-piperidinemethanol or 3-piperidinylmethylamine derivative.
Step 1 : Alkylation of piperidine nitrogen with 2-fluorobenzyl bromide under basic conditions (KOt-Bu, DMF, 60–100 °C).
Step 2 : Introduction of N,N-dimethylethane-1,2-diamine via nucleophilic substitution or reductive amination at the methyl linker position.
Step 3 : Purification by flash chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N’-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine-Based Analogs
N'-{[1-(2-Methoxybenzyl)piperidin-3-yl]methyl}-N,N-dimethylethane-1,2-diamine
- Structural Differences : The 2-fluorobenzyl group in the target compound is replaced with a 2-methoxybenzyl group.
- No direct biological data are available, but the structural similarity suggests comparable synthetic routes and physicochemical properties .
N-[(1-Benzyl-3-piperidinyl)methyl]-N-ethyl-1,2-ethanediamine
- Structural Differences : The 2-fluorobenzyl group is replaced with a benzyl group, and the dimethylethane-diamine is substituted with an ethyl group.
- Ethyl substitution may alter steric hindrance, affecting target engagement .
Heterocyclic Core Analogs
Indoloquinoline and Indolobenzazepine Derivatives
- Structural Differences: Indoloquinoline (L2) and indolobenzazepine (L4) cores replace the piperidine ring. Both retain the dimethylethane-diamine chain.
- Biological Activity: Indoloquinolines exhibit nanomolar IC50 values against cancer cells, while indolobenzazepines show micromolar activity. The dimethylethane-diamine moiety likely enhances solubility and CDK2/cyclin E inhibition .
Benzothiazole Derivatives
- Examples :
- N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 144010-02-6)
- N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
- Activity : Benzothiazole derivatives are explored for antimicrobial applications. The dimethylethane-diamine chain may improve membrane permeability .
Ethane-1,2-Diamine Derivatives
Biological Activity
N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with various biological targets, enzyme inhibition profiles, and potential therapeutic implications.
- Molecular Formula : C17H28FN3
- Molecular Weight : 299.43 g/mol
- Structure : The compound features a piperidine ring substituted with a fluorobenzyl group and two dimethylamino groups.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly regarding its enzyme inhibitory effects and potential therapeutic applications.
Enzyme Inhibition Studies
Recent research has highlighted the compound's inhibitory effects on key enzymes related to metabolic disorders:
-
α-Glucosidase Inhibition :
- The compound exhibited significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by delaying carbohydrate absorption.
- Kinetic studies indicated a competitive mode of inhibition, which is crucial for understanding its mechanism of action against this enzyme .
- Cholinesterase Inhibition :
Study 1: Fluorine-substituted Piperidines as Therapeutics
A study synthesized a series of fluorine-substituted piperidine derivatives, including the compound . The findings revealed:
- Strong α-glucosidase inhibitory activity compared to acarbose, a standard antidiabetic drug.
- Notable antioxidant properties were also observed, suggesting additional health benefits beyond enzyme inhibition .
Study 2: Structure-Activity Relationship (SAR) Analysis
The SAR analysis conducted on various derivatives provided insights into:
- The importance of the fluorobenzyl substitution for enhancing biological activity.
- The role of the piperidine ring in facilitating binding interactions with target enzymes.
This analysis is critical for guiding future modifications to improve efficacy and selectivity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound:
| Property | Value |
|---|---|
| Log P (Octanol-Water Partition Coefficient) | 1.59 (indicating moderate lipophilicity) |
| BBB Permeability | No |
| P-gp Substrate | No |
| CYP Inhibition | None identified |
These properties suggest that while the compound may not readily cross the blood-brain barrier, it could have significant peripheral effects due to its lipophilicity and enzyme inhibition profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
